molecular formula C21H23N7O4S B10957596 2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B10957596
M. Wt: 469.5 g/mol
InChI Key: RSGBLDVTGPKKHI-UHFFFAOYSA-N
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Description

2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a nitrophenyl group, which can influence its reactivity and interactions.

Preparation Methods

The synthesis of 2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactionsThe final steps involve the attachment of the hydrazinecarbothioamide moiety under controlled conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions. Common reagents include hydrogen gas, palladium catalysts, and strong oxidizing agents. .

Scientific Research Applications

2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can enhance binding affinity, while the pyrazolo[3,4-b]pyridine core can modulate biological activity. The hydrazinecarbothioamide moiety may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and nitrophenyl-substituted molecules. Compared to these, 2-{[1,3-DIMETHYL-6-(3-NITROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]CARBONYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which can result in distinct biological and chemical properties. Examples of similar compounds include dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate and various 1,4-dihydropyridine derivatives .

Properties

Molecular Formula

C21H23N7O4S

Molecular Weight

469.5 g/mol

IUPAC Name

1-[[1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C21H23N7O4S/c1-12-18-16(20(29)24-25-21(33)22-11-15-7-4-8-32-15)10-17(23-19(18)27(2)26-12)13-5-3-6-14(9-13)28(30)31/h3,5-6,9-10,15H,4,7-8,11H2,1-2H3,(H,24,29)(H2,22,25,33)

InChI Key

RSGBLDVTGPKKHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NNC(=S)NCC4CCCO4)C

Origin of Product

United States

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